1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 514800-86-3
VCID: VC21478165
InChI: InChI=1S/C12H13N5O3/c1-8-2-4-9(5-3-8)6-16-7-10(17(19)20)11(15-16)12(18)14-13/h2-5,7H,6,13H2,1H3,(H,14,18)
SMILES: CC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)NN)[N+](=O)[O-]
Molecular Formula: C12H13N5O3
Molecular Weight: 275.26g/mol

1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide

CAS No.: 514800-86-3

Cat. No.: VC21478165

Molecular Formula: C12H13N5O3

Molecular Weight: 275.26g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide - 514800-86-3

Specification

CAS No. 514800-86-3
Molecular Formula C12H13N5O3
Molecular Weight 275.26g/mol
IUPAC Name 1-[(4-methylphenyl)methyl]-4-nitropyrazole-3-carbohydrazide
Standard InChI InChI=1S/C12H13N5O3/c1-8-2-4-9(5-3-8)6-16-7-10(17(19)20)11(15-16)12(18)14-13/h2-5,7H,6,13H2,1H3,(H,14,18)
Standard InChI Key UTTLGFQWNAIQDM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)NN)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)NN)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide belongs to the class of substituted pyrazoles with a carbohydrazide functional group. The compound's structure features a central pyrazole core with strategic functional group substitutions that determine its chemical behavior and reactivity patterns.

Molecular Identification

The compound possesses several distinct identifiers that characterize its molecular structure and composition, as detailed in the table below:

PropertyValue
Molecular FormulaC12H13N5O3
Molecular Weight275.27 g/mol
Exact Mass275.101839 g/mol
InChIInChI=1S/C12H13N5O3/c1-8-2-4-9(5-3-8)6-16-7-10(17(19)20)11(15-16)12(18)14-13/h2-5,7H,6,13H2,1H3,(H,14,18)
InChIKeyUTTLGFQWNAIQDM-UHFFFAOYSA-N

This molecule contains twelve carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and three oxygen atoms arranged in a specific configuration that gives the compound its characteristic properties .

Structural Components

The molecular structure of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide can be divided into several key structural components:

  • A pyrazole core (five-membered heterocyclic ring with two adjacent nitrogen atoms)

  • A nitro group (NO2) at the 4-position of the pyrazole ring

  • A carbohydrazide group (–CO-NH-NH2) at the 3-position of the pyrazole ring

  • A 4-methylbenzyl substituent at the N1 position of the pyrazole ring

These structural elements contribute to the compound's chemical behavior, solubility profile, and potential biological activities. The presence of hydrogen bond donors and acceptors in the carbohydrazide group, combined with the electron-withdrawing nitro substituent, creates a unique electronic distribution across the molecule .

Spectroscopic Characterization

Spectroscopic data provides valuable insights into the structural confirmation and purity of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide. Available nuclear magnetic resonance (NMR) data offers important information about its molecular environment.

Reactivity and Chemical Behavior

The chemical behavior of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide is governed by the functional groups present in its structure, particularly the carbohydrazide and nitro groups.

Functional Group Reactivity

The compound's reactivity profile is characterized by several key functional groups:

  • The carbohydrazide group (-CO-NH-NH2) can participate in various condensation reactions with aldehydes and ketones to form hydrazones

  • The nitro group (NO2) can undergo reduction to form an amino group, which would significantly alter the compound's electronic properties

  • The pyrazole ring's aromatic character influences its participation in electrophilic substitution reactions

  • The benzylic position can undergo oxidation or radical-mediated functionalizations

These reactive centers provide numerous opportunities for chemical modifications and derivatizations of the parent compound.

Structural Analogues

Several structurally related compounds have been described in the literature, offering insight into the potential behavior of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide:

  • Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CID 1255549), which features a similar nitro-substituted pyrazole core but with different substituents at other positions

  • Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8), which more closely resembles our target compound but contains a methyl ester instead of a carbohydrazide group

These related structures provide a framework for understanding the chemical behavior of our target compound, particularly with respect to reactions involving the pyrazole core and the nitro functionality .

Analytical Methodologies

The characterization and analysis of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide can be accomplished through various analytical techniques, providing comprehensive information about its structure, purity, and properties.

Spectroscopic Methods

Several spectroscopic methods are suitable for the analysis of this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structural arrangement and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms within the molecule

  • Infrared (IR) spectroscopy: Valuable for identifying functional groups, particularly the carbohydrazide (-CO-NH-NH2) and nitro (-NO2) groups

  • Mass spectrometry: Offers precise molecular weight determination and fragmentation patterns that support structural elucidation

  • UV-Visible spectroscopy: Provides insights into the electronic transitions associated with the aromatic systems and conjugated structures

These complementary techniques provide a comprehensive characterization of the compound's structural and electronic properties .

Chromatographic Analysis

Chromatographic methods play a crucial role in assessing the purity and separation of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide:

  • High-Performance Liquid Chromatography (HPLC): Suitable for purity assessment and separation from related compounds

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment

  • Gas Chromatography (GC): Applicable for more volatile derivatives or decomposition products

The development of specific chromatographic methods would depend on the compound's solubility profile, stability, and intended application .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is essential for the rational design and optimization of pyrazole derivatives for specific applications.

Key Structural Features Influencing Activity

Several structural elements of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide may contribute to its potential biological activities:

  • The nitro group at the 4-position: Often associated with antimicrobial activity but may also contribute to cytotoxicity

  • The carbohydrazide functionality: Potential hydrogen bonding interactions with biological targets, especially proteins

  • The 4-methylbenzyl substituent: Influences lipophilicity and membrane permeability, affecting bioavailability

  • The pyrazole core: Provides a rigid scaffold for precise spatial arrangement of functional groups

Systematic structural modifications of these elements could lead to derivatives with enhanced activity profiles and potentially reduced toxicity .

Comparison with Related Bioactive Compounds

Pyrazole derivatives with structural similarities to 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide have demonstrated various biological activities. For example, pyrazole carboxylates and carbohydrazides have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The specific pattern of substitution on the pyrazole ring significantly influences these activities, with 3,4-disubstituted pyrazoles showing particular promise in medicinal chemistry applications .

Future Research Directions

The unique structural features of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide suggest several promising avenues for future research.

Synthetic Methodology Development

Future research could focus on:

  • Developing more efficient and scalable synthetic routes to 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide

  • Exploring green chemistry approaches to reduce environmental impact in its synthesis

  • Investigating one-pot, multicomponent reactions for the rapid generation of structural analogues

  • Utilizing flow chemistry for continuous production of the compound and its derivatives

These methodological advancements would facilitate the preparation of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide and structurally related compounds for further studies .

Biological Evaluation

Comprehensive biological screening would provide valuable insights into the potential therapeutic applications of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole-3-carbohydrazide:

  • Antimicrobial activity assessment against a panel of bacterial and fungal pathogens

  • Anti-inflammatory activity evaluation using in vitro and in vivo models

  • Cytotoxicity studies against various cancer cell lines

  • Molecular docking studies to identify potential protein targets

  • Structure-activity relationship studies through systematic structural modifications

These investigations would clarify the biological potential of the compound and guide further structural optimization efforts .

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